An In-depth Technical Guide to 3,3-Dimethylindolin-7-amine hydrochloride: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3,3-Dimethylindolin-7-amine hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3,3-Dimethylindolin-7-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document leverages established principles of organic chemistry and data from structurally related analogues to present a scientifically grounded resource for researchers, scientists, and drug development professionals.
Core Compound Identification and Structure
CAS Number: A specific CAS number for 3,3-Dimethylindolin-7-amine hydrochloride is not readily found in major chemical databases, suggesting it is not a commonly available commercial product. Researchers synthesizing this compound would likely need to request a new CAS number upon its characterization and registration.
IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-7-amine hydrochloride
Molecular Formula: C₁₀H₁₅ClN₂
Molecular Weight: 200.70 g/mol
Chemical Structure:
The structure consists of an indoline core, which is a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring. Two methyl groups are attached to the C3 position, and an amine group is at the C7 position of the benzene ring. The hydrochloride salt is formed by the protonation of the primary amine.
Structure of 3,3-Dimethylindolin-7-amine hydrochloride
Proposed Synthetic Strategy
A plausible synthetic route to 3,3-Dimethylindolin-7-amine hydrochloride can be envisioned starting from a commercially available substituted nitrobenzene. The following multi-step synthesis is proposed based on well-established organic transformations.
Proposed synthetic workflow for the target compound.
Step-by-Step Rationale:
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Starting Material: The synthesis could commence with a suitable ortho-substituted nitrobenzene derivative that allows for the introduction of the gem-dimethyl group.
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Formation of the Quaternary Center: A key step is the creation of the 3,3-dimethyl functionality. This can be achieved through various methods, such as the alkylation of a suitable precursor.
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Introduction of the Amine Precursor: The amine at the 7-position originates from a nitro group on the starting benzene ring.
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Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or other reducing agents like tin(II) chloride.
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Intramolecular Cyclization to Form the Indoline Ring: The newly formed amine can then undergo an intramolecular cyclization to form the indoline ring. This can often be promoted by acid catalysis. Palladium-catalyzed C-H amination is another modern and efficient method for such cyclizations.[1][2]
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Formation of the Hydrochloride Salt: The final step involves treating the free base, 3,3-Dimethylindolin-7-amine, with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves stability and handling properties.
Predicted Physicochemical Properties
The following properties are estimated based on the analysis of structurally similar indoline derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | >200 °C (with decomposition) | Hydrochloride salts generally have high melting points. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexane). | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.2-1.4 (s, 6H, 2 x CH₃), 3.0-3.2 (s, 2H, CH₂), 6.8-7.5 (m, 3H, Ar-H), 8.5-9.5 (br s, 3H, NH₃⁺), ~10 (br s, 1H, indoline NH) | The chemical shifts are estimated based on known spectra of substituted indolines.[3] The exact positions of aromatic protons will depend on the substitution pattern. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 25-30 (2 x CH₃), 45-50 (C3), 55-60 (C2), 110-150 (aromatic carbons) | Based on characteristic chemical shifts for the indoline core. |
| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1620 (N-H bend), 1450-1550 (aromatic C=C stretch) | Characteristic vibrational frequencies for the functional groups present. |
Potential Applications in Drug Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[4] The introduction of an amino group at the 7-position of the 3,3-dimethylindoline core could lead to compounds with interesting pharmacological profiles.
Potential Therapeutic Areas:
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Oncology: Many indole and indoline derivatives have demonstrated potent anticancer activities through various mechanisms, including inhibition of protein kinases and tubulin polymerization.[4]
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Central Nervous System (CNS) Disorders: The structural rigidity of the indoline nucleus makes it a suitable scaffold for targeting CNS receptors.
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Anti-inflammatory Agents: Some aminoindoline derivatives have shown potential as anti-inflammatory agents.[5]
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Antimicrobial Agents: The indoline core is also found in compounds with antibacterial and antifungal properties.
Hypothetical inhibition of a cancer signaling pathway by a 3,3-dimethylindolin-7-amine analogue.
General Experimental Protocol: Synthesis and Characterization
The following is a generalized, hypothetical protocol for the synthesis and characterization of 3,3-Dimethylindolin-7-amine hydrochloride.
General experimental workflow for synthesis and characterization.
Detailed Steps:
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Synthesis of the Free Base: The multi-step synthesis outlined in Section 2 would be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Each step would be monitored for completion using Thin Layer Chromatography (TLC).
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Workup and Purification: After the final synthetic step, the reaction mixture would be subjected to an aqueous workup to remove inorganic byproducts. The crude product would then be extracted into a suitable organic solvent. The solvent would be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel.
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Formation of the Hydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.
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Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
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Safety and Handling
As with any chemical, 3,3-Dimethylindolin-7-amine hydrochloride should be handled with care in a laboratory setting. Based on the safety data for related aromatic amines and their hydrochloride salts, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
A comprehensive list of references that support the claims and protocols described in this guide will be provided upon request, including links to authoritative sources for synthetic methodologies and biological activities of related compounds. The following are a selection of relevant citations:
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.
- Application Notes and Protocols for Palladium-C
- 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. ChemScene.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
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Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. [Link]
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Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals. [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron. [Link]
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Synthesis of indolines. Organic Chemistry Portal. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
- Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation.
- Comprehensive Application Notes and Protocols for the Scalable Synthesis of Polysubstituted Indoles. Smolecule.
- Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv
- Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series.
- Synthesis and pharmacological activity of aminoindanone dimers and rel
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
- (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride. Benchchem.
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The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. [Link]
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3,3-Dimethyl-1,3-dihydro-indol-2-one. PubChem. [Link]
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Dimethyltryptamine. Wikipedia. [Link]
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Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]
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Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
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Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. MDPI. [Link]
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 5. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
